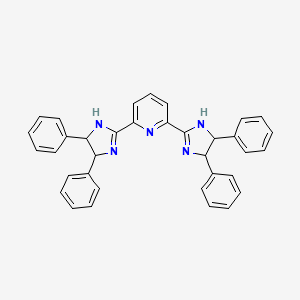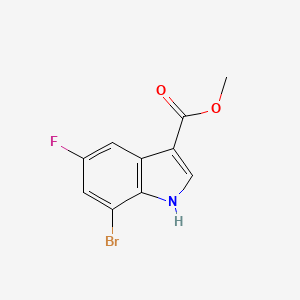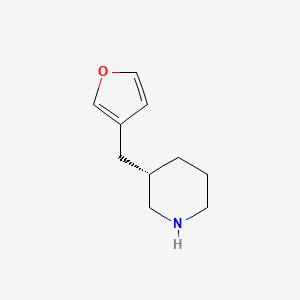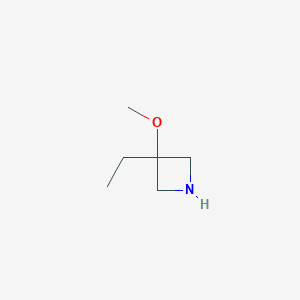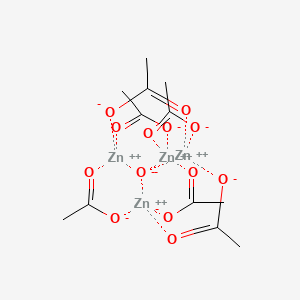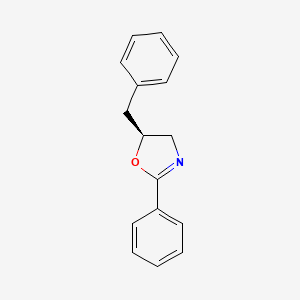
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Wissenschaftliche Forschungsanwendungen
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-5-Benzyl-2-phenyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
5-Benzyl-2-phenyl-oxazole: Lacks the dihydro component, leading to different chemical properties.
2-Phenyl-4,5-dihydrooxazole: Lacks the benzyl substituent, affecting its reactivity and applications.
Uniqueness: (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both benzyl and phenyl groups
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
(5S)-5-benzyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-15-12-17-16(18-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI-Schlüssel |
SYSVNVAABVNBJW-HNNXBMFYSA-N |
Isomerische SMILES |
C1[C@@H](OC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



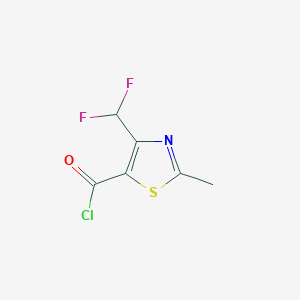
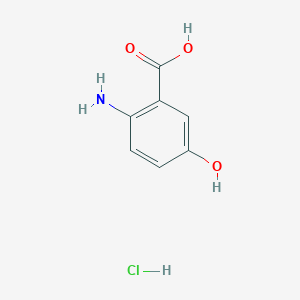

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
